molecular formula C12H18O3 B2513638 ethyl 2H,3H,3aH,4H,5H,6H,7H-cyclohepta[b]furan-3a-carboxylate CAS No. 2168237-96-3

ethyl 2H,3H,3aH,4H,5H,6H,7H-cyclohepta[b]furan-3a-carboxylate

Cat. No.: B2513638
CAS No.: 2168237-96-3
M. Wt: 210.273
InChI Key: YQALZQIYAWAPMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2H,3H,3aH,4H,5H,6H,7H-cyclohepta[b]furan-3a-carboxylate is a chemical compound with the molecular formula C12H18O3 and a molecular weight of 210.27 g/mol . This compound is characterized by its unique cyclohepta[b]furan structure, which is a seven-membered ring fused with a furan ring. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2H,3H,3aH,4H,5H,6H,7H-cyclohepta[b]furan-3a-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable cycloheptanone derivative with ethyl diazoacetate in the presence of a catalyst such as rhodium(II) acetate. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2H,3H,3aH,4H,5H,6H,7H-cyclohepta[b]furan-3a-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products

Scientific Research Applications

Ethyl 2H,3H,3aH,4H,5H,6H,7H-cyclohepta[b]furan-3a-carboxylate is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Employed in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ethyl 2H,3H,3aH,4H,5H,6H,7H-cyclohepta[b]furan-3a-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 2,3,4,5,6,7-hexahydrocyclohepta[b]furan-3a-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-2-14-11(13)12-7-5-3-4-6-10(12)15-9-8-12/h6H,2-5,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQALZQIYAWAPMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCCCC=C1OCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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